Cyclopentyl-pyridin-2-ylmethyl-amine
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Overview
Description
Cyclopentyl-pyridin-2-ylmethyl-amine is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by a cyclopentyl group attached to a pyridin-2-ylmethyl-amine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl-pyridin-2-ylmethyl-amine typically involves the reaction of cyclopentylamine with pyridine-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl-pyridin-2-ylmethyl-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
Cyclopentyl-pyridin-2-ylmethyl-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and protein-ligand binding.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs, is ongoing.
Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Cyclopentyl-pyridin-2-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: These compounds share a similar amine structure and are widely used in pharmaceuticals.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have similar heterocyclic structures and are used as kinase inhibitors in cancer treatment.
Uniqueness
Cyclopentyl-pyridin-2-ylmethyl-amine is unique due to its specific combination of a cyclopentyl group and a pyridin-2-ylmethyl-amine moiety. This structure provides distinct chemical properties and reactivity, making it valuable for specialized research applications .
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)cyclopentanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-6-10(5-1)13-9-11-7-3-4-8-12-11/h3-4,7-8,10,13H,1-2,5-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRUQMQYGGCZBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.